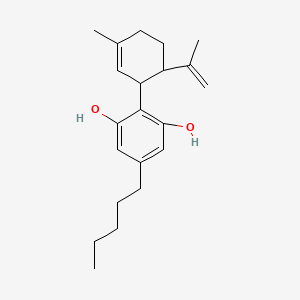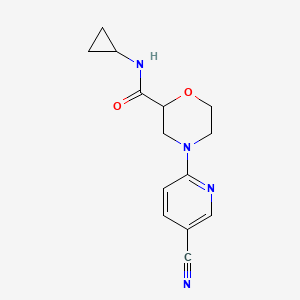![molecular formula C13H12ClN5 B12267672 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B12267672.png)
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group. The azetidine ring is often prepared via cyclization reactions involving amines and haloalkanes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step typically involves the coupling of the pyrazole and azetidine intermediates with the pyridine ring, followed by purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as azides or thiols, into the molecule.
Aplicaciones Científicas De Investigación
3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1H-pyrazole: Shares the pyrazole ring but lacks the azetidine and pyridine rings.
Azetidine-1-yl pyridine: Contains the azetidine and pyridine rings but lacks the pyrazole ring.
Pyridine-4-carbonitrile: Contains the pyridine ring with a nitrile group but lacks the pyrazole and azetidine rings.
Propiedades
Fórmula molecular |
C13H12ClN5 |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
3-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H12ClN5/c14-12-4-17-19(9-12)8-10-6-18(7-10)13-5-16-2-1-11(13)3-15/h1-2,4-5,9-10H,6-8H2 |
Clave InChI |
CJECMSTUHQYPDT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=CN=C2)C#N)CN3C=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267593.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12267596.png)
![2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12267610.png)
![6-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12267613.png)
![4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12267623.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)

![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
![5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12267668.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)
